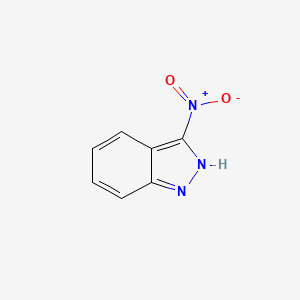

3-Nitro-1H-indazole

CAS No.: 31164-27-9

Cat. No.: VC2797215

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31164-27-9 |

|---|---|

| Molecular Formula | C7H5N3O2 |

| Molecular Weight | 163.13 g/mol |

| IUPAC Name | 3-nitro-2H-indazole |

| Standard InChI | InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9) |

| Standard InChI Key | OWIRCRREDNEXTA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] |

Introduction

Structure and Properties

Chemical Structure and Bonding

3-Nitro-1H-indazole consists of a benzene ring fused to a pyrazole ring with a nitro group at the 3-position. The compound's systematic name under IUPAC nomenclature is 3-nitro-1H-indazole, although it is also sometimes referred to as 3-nitro-2H-indazole in the literature due to possible tautomerism . The planar structure of the indazole system is characteristic of aromatic compounds, with the largest deviation from planarity typically being minimal (as observed in related compounds such as 3-chloro-1-methyl-5-nitro-1H-indazole, which shows a maximum deviation of only 0.007 Å) .

The molecular formula of 3-Nitro-1H-indazole is C7H5N3O2, comprising 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The nitro group is connected to the C-3 position of the indazole ring through a C-N bond.

Physical and Computational Properties

The physical and computational properties of 3-Nitro-1H-indazole are summarized in Table 1 below:

Table 1: Physical and Computational Properties of 3-Nitro-1H-indazole

The compound's moderate lipophilicity (XLogP3-AA of 1.7) suggests a balance between aqueous solubility and membrane permeability, properties that are relevant for potential pharmacological applications . The presence of one hydrogen bond donor (the N-H group in the indazole ring) and three hydrogen bond acceptors (the nitro group oxygens and one nitrogen in the indazole ring) contributes to the compound's ability to interact with biological targets through hydrogen bonding interactions .

Synthesis Methods

Metal-Free Nitration Approaches

A notable recent advancement in the synthesis of 3-nitroindazoles involves the metal-free nitration of indazoles using tert-butyl nitrile (TBN) under aerobic conditions. This approach has been reported to yield 3-nitroindazoles with high regioselectivity and good to excellent yields .

The reaction mechanism involves the initial N1-nitration of the indazole, followed by the migration of the NO2 group to the C3-position. Mechanistic studies suggest that TBN plays a crucial role in generating the - NO2 radical source in the presence of air, initiating the nitration process . This method is particularly valuable as it avoids the use of metal catalysts, employs air as a mild oxidant, and facilitates N-N bond formation and cleavage.

Scalability and Industrial Relevance

The metal-free nitration method using TBN has been demonstrated to be applicable for gram-scale synthesis, suggesting potential scalability . Additionally, the synthetic process described for 3-bromo-5-nitro-1H-indazole emphasizes features that are conducive to industrial production, such as simple operations, high yields, and the use of readily available raw materials .

Biological and Pharmacological Activities

Antiparasitic Activities

3-chloro-6-nitro-1H-indazole derivatives, which share structural similarities with 3-Nitro-1H-indazole, have been tested for antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major . The inhibitory potency was found to be species-dependent, with several derivatives showing strong to moderate activity against L. infantum. Molecular docking studies revealed interactions between these compounds and the active residues of trypanothione reductase from L. infantum, suggesting a potential mechanism of action .

Enzyme Inhibition

The primary targets of 3-Nitro-1H-indazole and related compounds include CHK1 and CHK2 kinases, as well as the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK). These interactions suggest potential applications in areas such as cancer research, as these kinases play important roles in cell cycle regulation and stress response.

Structure-Activity Relationships

Molecular docking studies on related compounds have provided insights into the binding modes between nitroindazole derivatives and their target proteins. For example, studies on 3-chloro-6-nitro-1H-indazole derivatives ( compounds 4, 5, 11, and 13) revealed specific interactions with the active site residues of trypanothione reductase, correlating with their observed antileishmanial activities . This suggests that the nitro group at the 3-position of indazole may contribute significantly to biological activity through specific interactions with target proteins.

Applications in Research and Industry

Building Block in Organic Synthesis

3-Nitro-1H-indazole serves as a valuable building block for the synthesis of more complex molecules and materials. Its unique reactivity, imparted by the combination of the indazole ring system and the nitro group, makes it a versatile starting point for further functionalization and derivatization .

Drug Discovery and Development

The indazole scaffold is recognized for its diverse biological activities, and the addition of a nitro group at the 3-position provides opportunities for the development of compounds with specific pharmacological properties. 3-Nitro-1H-indazole and its derivatives have been explored as scaffolds for the development of kinase inhibitors and other therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume